



In Vivo Efficacy Assessment of IMM-01: Application Notes and Protocols

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Compound of Interest		
Compound Name:	IMM-01	
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Introduction

IMM-01 is a novel recombinant human signal regulatory protein α (SIRP α)-IgG1 Fc fusion protein designed to target the CD47/SIRP α immune checkpoint pathway.[1][2] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of various cancer cells, enabling them to evade phagocytosis by macrophages.[3] **IMM-01** exerts a dual anti-tumor effect by blocking the interaction between CD47 on tumor cells and SIRP α on macrophages, thereby inhibiting the "don't eat me" signal.[2][4] Simultaneously, the Fc portion of **IMM-01** can engage Fc receptors on macrophages, activating a "pro-phagocytic" signal. This dual mechanism enhances macrophage-mediated antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[2][4] Preclinical studies have demonstrated that **IMM-01** has potent antitumor activity, both as a monotherapy in hematological malignancies and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, in solid tumors.[2][4][5][6] A key feature of **IMM-01** is its minimal binding to human red blood cells, which mitigates the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of **IMM-01** in preclinical mouse models, including tumor xenograft establishment, treatment regimens, and methods for evaluating anti-tumor responses and the underlying immunological mechanisms.

IMM-01 Signaling Pathway

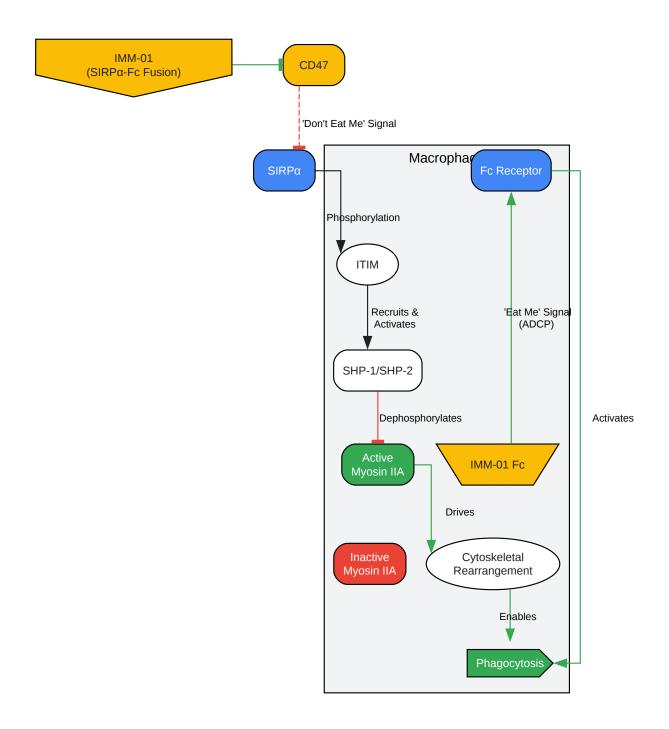


Methodological & Application

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IMM-01's mechanism of action is centered on modulating macrophage activity. By blocking the CD47-SIRPα interaction, **IMM-01** relieves the inhibition of phagocytosis. The binding of CD47 to SIRPα on macrophages leads to the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[7] This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2.[2] These phosphatases dephosphorylate downstream effector molecules, including non-muscle myosin IIA, which is crucial for the cytoskeletal rearrangements required for phagocytosis.[2] By inhibiting this signaling cascade, **IMM-01** promotes the phagocytic activity of macrophages against tumor cells.





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Caption: IMM-01 dual signaling pathway in macrophages.



Experimental Protocols In Vivo Tumor Xenograft Models

This model is suitable for evaluating the efficacy of **IMM-01** against a hematological malignancy.

- Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks old.
- Cell Implantation:
 - Harvest Daudi cells during the logarithmic growth phase.
 - Wash the cells twice with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Tumor Monitoring:
 - Monitor tumor growth by measuring the length and width of the tumor with calipers every
 2-3 days once the tumors become palpable.
 - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
 - Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

This model mimics disseminated lymphoma and is useful for survival studies.

- Cell Culture: Culture Raji cells as described for Daudi cells.
- Animal Strain: Use immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.



- Cell Implantation:
 - Prepare Raji cells as described for the Daudi model.
 - Resuspend the cells in sterile PBS at a concentration of 1.5 x 10⁷ cells/mL.
 - Inject 100 μ L of the cell suspension (1.5 x 10⁶ cells) intravenously via the tail vein.
- Monitoring:
 - Monitor the health of the mice daily, including body weight, activity, and signs of disease progression (e.g., hind-limb paralysis).
 - Survival is the primary endpoint for this model.

IMM-01 Treatment Regimens

- Formulation: Reconstitute lyophilized IMM-01 in sterile water for injection or PBS to the desired stock concentration.
- Dosing: A dose of 5 mg/kg has been shown to be effective in preclinical models.[8]
- Administration: Administer **IMM-01** via intraperitoneal (IP) or intravenous (IV) injection.
- Frequency: Administer twice weekly for the duration of the study.
- **IMM-01** Administration: Follow the monotherapy protocol for **IMM-01** administration (5 mg/kg, IP or IV, twice weekly).
- Anti-PD-1 Antibody Administration:
 - Dosing: Administer an anti-mouse PD-1 antibody at a dose of 10 mg/kg.
 - Administration: Administer via IP injection.
 - Frequency: Administer twice weekly, on the same days as IMM-01.

Efficacy Assessment



Procedure:

- Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
- Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the excised tumors.

Data Analysis:

- Calculate the TGI (%) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. A TGI of 97.48% has been reported for IMM-01 in a Daudi xenograft model.[8]
- Plot the mean tumor volume ± SEM for each group over time.

Procedure:

- For orthotopic models, monitor mice daily for signs of morbidity.
- Euthanize mice when they reach a predetermined humane endpoint (e.g., >20% body weight loss, hind-limb paralysis, or other signs of distress).
- Record the date of death or euthanasia for each mouse.

Data Analysis:

- Generate Kaplan-Meier survival curves for each treatment group.
- Perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Immunological Analysis Protocols Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry



This protocol allows for the quantification of various immune cell populations within the tumor microenvironment.

· Tumor Digestion:

- Excise tumors at the end of the study and mince them into small pieces.
- Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with gentle agitation.
- Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Staining and Analysis:
 - Count the cells and stain with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80 for macrophages).
 - o Acquire the stained cells on a flow cytometer.
 - Analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This method provides spatial information on the infiltration of cytotoxic T cells into the tumor.

- Tissue Preparation:
 - Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
 - Cut 4-5 μm sections and mount them on slides.
- Staining:
 - Deparaffinize and rehydrate the tissue sections.
 - Perform antigen retrieval using a citrate-based buffer.
 - Block endogenous peroxidase activity and non-specific binding.



- Incubate with a primary antibody against CD8.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
- Analysis:
 - Visualize the stained slides under a microscope.
 - Quantify the number of CD8+ T cells per unit area of the tumor.

Cytokine Profiling by ELISA

This assay measures the levels of key cytokines in the serum of treated mice.

- Sample Collection:
 - Collect blood from mice via cardiac puncture or retro-orbital bleeding at the end of the study.
 - Allow the blood to clot and centrifuge to separate the serum.
- ELISA Procedure:
 - Use commercially available ELISA kits for cytokines of interest (e.g., IFN-y, TNF-α).
 - Follow the manufacturer's instructions for the assay.
 - Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation Quantitative Data Summary

Table 1: Tumor Growth Inhibition in Daudi Xenograft Model



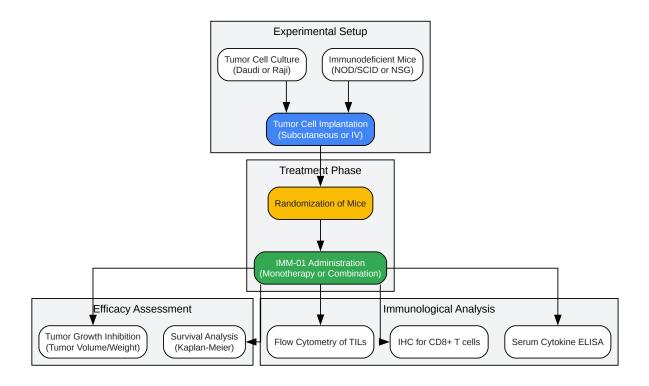
Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm³) at Day 24 ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	[Insert Data]	-
IMM-01	5	[Insert Data]	97.48[8]

Table 2: Survival in Raji Orthotopic Model

Treatment Group	Dose (mg/kg)	Median Survival (days)	% Survival at Day 80
Vehicle Control	-	[Insert Data]	[Insert Data]
IMM-01	5	[Insert Data]	>60[8]
Rituximab	5	[Insert Data]	[Insert Data]
IMM-01 + Rituximab	5 + 5	[Insert Data]	100[8]

Experimental Workflow and Logical Relationships





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Caption: Workflow for in vivo efficacy assessment of IMM-01.

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